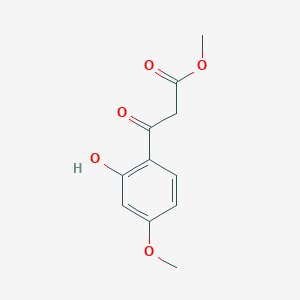

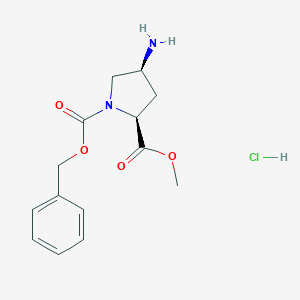

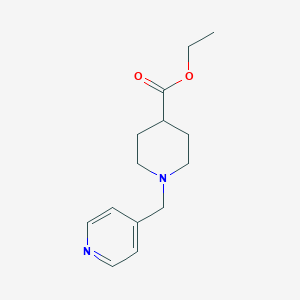

![molecular formula C21H29N7O17P3+ B164092 N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide CAS No. 55154-48-8](/img/structure/B164092.png)

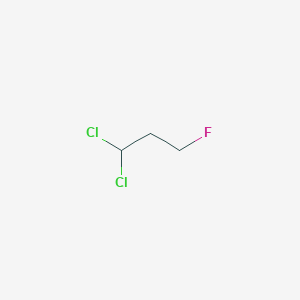

N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide

概要

説明

“N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

The synthesis of such compounds often involves biocatalytic strategies, particularly those based on asymmetric synthesis or their equivalent (i.e., dynamic kinetic resolution, deracemisation), in which yields and enantiomeric excesses approaching 100% can be attained .Molecular Structure Analysis

The molecular structure analysis of such compounds often involves techniques like Fourier-transform infrared (FTIR) spectroscopy. This technique is used to investigate protein secondary structure and local conformational changes .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the IUPAC name for a similar compound is "N-[(3S)-2,5-dioxotetrahydro-3-furanyl]acetamide" .科学的研究の応用

Quorum Sensing in Symbiotic Relationships

N-phenylacetyl-L-Homoserine lactone plays a crucial role in quorum sensing, which is a system of stimulus and response correlated to population density. It is involved in the regulation of gene expression in response to fluctuations in cell-population density. For example, it is a key signaling molecule in the model symbiont Vibrio fischeri .

Pathogen Regulation

This compound is also involved in quorum sensing within pathogenic bacteria such as Agrobacterium tumefaciens and Pseudomonas aeruginosa , affecting their infection mechanisms and virulence .

Antagonistic Effects on Signaling

It has been reported to antagonize TraR signaling in A. tumefaciens , LasR signaling in Escherichia coli , and LuxR signaling in V. fischeri , showcasing its potential as a tool for disrupting harmful bacterial communication .

Synthetic Biology Applications

Researchers have developed artificial biosynthetic processes for phenylacetyl-homoserine lactone analogs, which can be used to study various aspects of microbial communication and control .

Microbial Growth and Activity

Different N-acyl homoserine lactones, including analogs of N-phenylacetyl-L-Homoserine lactone, have been studied for their effects on microbial growth and activity, protein synthesis, and nitrogen accumulation control .

作用機序

Target of Action

N-Phenylacetyl-L-Homoserine lactone, also known as N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide, is a small diffusible signaling molecule involved in quorum sensing . It primarily targets various R protein transcriptional regulators . These targets play a crucial role in bacterial communication and coordination, particularly in the model symbiont V. fischeri and the pathogens A. tumefaciens and P. aeruginosa .

Mode of Action

This compound interacts with its targets by either inhibiting or activating them . It has been reported to antagonize TraR signaling in A. tumefaciens, LasR signaling in E. coli, and LuxR signaling in V. fischeri . These interactions result in changes in bacterial behavior, such as biofilm formation and virulence factor production .

Biochemical Pathways

The compound affects the quorum sensing pathway, a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This pathway manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . The compound’s interaction with its targets can lead to a wide range of inhibitory and activating effects on this pathway .

Result of Action

The action of N-Phenylacetyl-L-Homoserine lactone results in changes in bacterial behavior. By interacting with its targets, it can inhibit or activate various R protein transcriptional regulators, leading to changes in gene expression . This can result in a variety of phenotypes, including biofilm formation and virulence factor production .

Action Environment

The action of N-Phenylacetyl-L-Homoserine lactone is influenced by environmental factors. For instance, the compound’s efficacy in quorum sensing can be affected by the bacterial cell density . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHUPUWKQRCLF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylacetyl-L-Homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

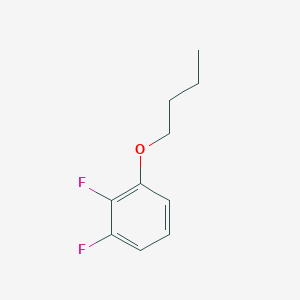

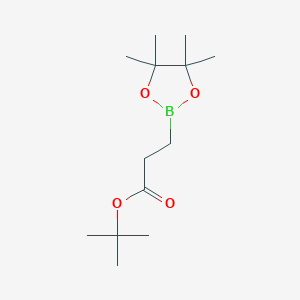

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)